molecular formula C7H3BrN4 B2920801 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1427852-24-1

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Cat. No.: B2920801
CAS No.: 1427852-24-1
M. Wt: 223.033
InChI Key: JYWLUOYMIDZFRL-UHFFFAOYSA-N
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Description

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound with a molecular formula of C7H3BrN4. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound efficiently .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications, given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include enaminonitriles and benzohydrazides, with reactions often conducted under microwave irradiation at elevated temperatures (e.g., 140°C) in solvents like toluene .

Major Products

The major products of these reactions are typically fused heterocyclic compounds, which can exhibit significant biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the nitrile group provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWLUOYMIDZFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Br)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-24-1
Record name 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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